molecular formula C14H30O5 B12725886 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- CAS No. 71735-67-6

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-

Cat. No.: B12725886
CAS No.: 71735-67-6
M. Wt: 278.38 g/mol
InChI Key: WLTNLBZUVZXKTC-XUXIUFHCSA-N
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Description

Chemical Identity:
4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol (CAS: 20324-34-9) is a polyether alcohol with a 14-carbon backbone containing four ether oxygen atoms and three methyl substituents at positions 4, 7, and 10. Its molecular formula is C₁₃H₂₈O₅, with a molecular weight of 264.36 g/mol .

Properties

CAS No.

71735-67-6

Molecular Formula

C14H30O5

Molecular Weight

278.38 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol

InChI

InChI=1S/C14H30O5/c1-6-14(15)10-19-13(4)9-18-12(3)8-17-11(2)7-16-5/h11-15H,6-10H2,1-5H3/t11-,12-,13-,14-/m0/s1

InChI Key

WLTNLBZUVZXKTC-XUXIUFHCSA-N

Isomeric SMILES

CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O

Canonical SMILES

CCC(COC(C)COC(C)COC(C)COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of 1-methoxypropan-2-ol with propylene oxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-methoxypropan-2-ol} + \text{propylene oxide} \rightarrow \text{2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of high-purity reactants and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents or Chain Lengths

Table 1: Key Structural and Physical Properties
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
4,7,10-Trimethyl-2,5,8,11-Tetraoxatetradecan-13-ol 20324-34-9 C₁₃H₂₈O₅ 264.36 330.6 ± 27.0 Methyl groups at 4,7,10; ether backbone
2,5,8,11-Tetraoxatridecan-13-ol (Tetraethylene glycol monomethyl ether) 23783-42-8 C₉H₂₀O₅ 208.25 285.4 Shorter chain (13 carbons); no methyl groups
Sodium 2,5,8,11-Tetraoxatridecan-13-oate N/A C₁₁H₂₁NaO₇ 288.27 N/A Ionic liquid; carboxylate anion
2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate 62921-76-0 C₁₈H₂₈O₈S 416.47 N/A Tosylate ester; used in coupling reactions

Functional and Reactivity Comparisons

Ether Backbone and Solubility :
  • The target compound’s extended ether chain (14 carbons) and methyl substituents enhance hydrophobicity compared to the shorter-chain tetraethylene glycol monomethyl ether (C₉H₂₀O₅, boiling point 285.4°C) . Methyl groups reduce polarity, making it more suitable for non-polar solvent systems.
  • The sodium salt derivative (C₁₁H₂₁NaO₇) exhibits ionic character , enabling applications in microemulsions and liquid crystals due to its thermotropic behavior .
Chemical Reactivity :
  • Tosylate Derivative (CAS 62921-76-0): The tosyl group (-OTs) facilitates nucleophilic substitution reactions, as demonstrated in the synthesis of benzoselenophene derivatives . In contrast, the parent alcohol (CAS 20324-34-9) undergoes esterification or etherification, as seen in its use for chloromethyl carbonate synthesis .

Application-Specific Comparisons

Liquid-Crystalline Materials :
  • The target compound’s derivatives (e.g., 4'-(2,5,8,11-tetraoxatridecan-13-yloxy)biphenyl-4-yl esters) form mesophases due to their amphiphilic structure, whereas ionic analogues (e.g., sodium salts) stabilize microemulsions at higher temperatures .
Pharmaceutical Intermediates :
  • The methyl-substituted ether backbone in CAS 20324-34-9 improves metabolic stability compared to non-methylated analogues, making it advantageous in prodrug design .

Data Discrepancies and Notes

  • Molecular Formula Conflict : lists CAS 20324-34-9 as C₂₉H₄₀O₂, conflicting with the widely cited C₁₃H₂₈O₅ in . This may stem from a database error or mislabeling .
  • Naming Clarification : The compound is occasionally mislabeled as "tetraoxapentadecan-13-ol" (15 carbons) in queries, but all verified sources refer to tetraoxatetradecan-13-ol (14 carbons) .

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